molecular formula C17H18N4O4 B2735021 N-(benzo[d][1,3]dioxol-5-yl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide CAS No. 2034472-28-9

N-(benzo[d][1,3]dioxol-5-yl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide

Cat. No. B2735021
CAS RN: 2034472-28-9
M. Wt: 342.355
InChI Key: IRRMQLFMDXSFQG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual rings, followed by their functionalization and coupling. The exact methodology would depend on the specific reactivity of the starting materials and the desired substitution pattern .


Chemical Reactions Analysis

The reactivity of this compound would likely be dominated by the presence of the amide group, the ether group, and the aromatic rings. These could undergo a variety of reactions, such as nucleophilic substitution, electrophilic aromatic substitution, or hydrolysis .

Scientific Research Applications

Synthesis and Medicinal Applications

Research into novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has demonstrated significant advancements in the synthesis of complex organic compounds with potential anti-inflammatory and analgesic properties. A study by Abu‐Hashem, Al-Hussain, and Zaki (2020) in "Molecules" highlighted the synthesis of various heterocyclic compounds showing promising cyclooxygenase-1/2 (COX-1/COX-2) inhibitory activities, alongside analgesic and anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antiarrhythmic Agents

Hankovszky, Hideg, Bódi, and Frank (1986) in "Journal of Medicinal Chemistry" explored the synthesis and pharmacological evaluation of N-(omega-Aminoalkyl)-2,2,5,5-tetramethyl-3-pyrroline- or -pyrrolidine-3-carboxamides as antiarrhythmic agents. These compounds showed higher activity and better chemotherapeutic index than quinidine, indicating a potential pathway for developing new antiarrhythmic medications (Hankovszky, Hideg, Bódi, & Frank, 1986).

Antipsychotic Agents

Norman, Navas, Thompson, and Rigdon (1996) investigated heterocyclic analogues of 1192U90 for their potential as antipsychotic agents in "Journal of Medicinal Chemistry". This study evaluated the binding affinity to dopamine D2, serotonin 5-HT2, and 5-HT1a receptors, providing a basis for the development of novel antipsychotic drugs with reduced extrapyramidal side effects (Norman, Navas, Thompson, & Rigdon, 1996).

Antineoplastic Agents

The metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia (CML) patients was explored by Gong, Chen, Deng, and Zhong (2010) in "Drug Metabolism and Disposition". The study identified the main metabolic pathways of Flumatinib, highlighting its potential for treating CML through various metabolic transformations, including N-demethylation and hydroxylation (Gong, Chen, Deng, & Zhong, 2010).

Synthetic Chemistry and Bioactivity

Vijayakumar, Karthikeyan, and Sarveswari (2014) demonstrated an efficient synthesis of novel 5,7-diarylpyrido[4,3-d]pyrimidines with potential biological activities in "European Chemical Bulletin". This work emphasizes the versatility of synthetic chemistry in creating compounds with possible therapeutic applications (Vijayakumar, Karthikeyan, & Sarveswari, 2014).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-pyrimidin-4-yloxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4/c22-17(20-12-3-4-14-15(8-12)24-11-23-14)21-7-1-2-13(9-21)25-16-5-6-18-10-19-16/h3-6,8,10,13H,1-2,7,9,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRRMQLFMDXSFQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NC2=CC3=C(C=C2)OCO3)OC4=NC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-yl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide

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